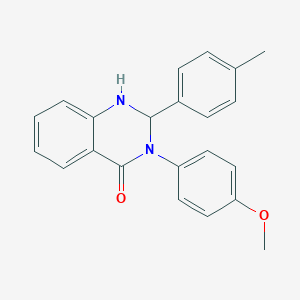
3-(4-Methoxyphenyl)-2-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-2-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with 4-methylphenyl and 4-methoxyphenyl groups. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 4-methylbenzaldehyde and 4-methoxybenzaldehyde with anthranilic acid under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the quinazolinone core. Common reagents used in this synthesis include acetic acid, sulfuric acid, and sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, solvent-free or green chemistry approaches may be employed to reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methoxyphenyl)-2-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Quinazolinone derivatives, including this compound, have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxyphenyl)-2-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylquinazolinone: Lacks the 4-methyl and 4-methoxy substituents, resulting in different biological activities.
4-Methyl-2-phenylquinazolinone: Similar structure but without the 4-methoxy group.
4-Methoxy-2-phenylquinazolinone: Similar structure but without the 4-methyl group.
Uniqueness
3-(4-Methoxyphenyl)-2-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one is unique due to the presence of both 4-methyl and 4-methoxy substituents, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C22H20N2O2 |
|---|---|
Molekulargewicht |
344.4g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C22H20N2O2/c1-15-7-9-16(10-8-15)21-23-20-6-4-3-5-19(20)22(25)24(21)17-11-13-18(26-2)14-12-17/h3-14,21,23H,1-2H3 |
InChI-Schlüssel |
LHASSXXCVHSJRC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


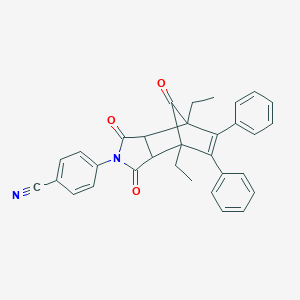
![2-[5-(ETHOXYMETHYL)-4-IMINO-2-METHYL-1,4-DIHYDROPYRIMIDIN-1-YL]-1-(4-IODOPHENYL)ETHAN-1-ONE](/img/structure/B392194.png)
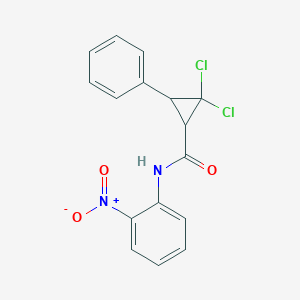
![2-[(4-Bromo-2,3,5,6-tetramethylbenzyl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B392198.png)
![3-[(2-ethoxyphenyl)carbamoyl]spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B392200.png)
![17-(3-bromophenyl)-1-(dimethoxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B392202.png)
![9-(Dimethoxymethyl)-13-(2-phenylethyl)-9,10-dihydro-12,14-dioxo-9,10-[3,4]pyrrolidinoanthracene](/img/structure/B392205.png)
![1,7-DIETHYL-4-(2-NITROPHENYL)-8,9-DIPHENYL-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5,10-TRIONE](/img/structure/B392207.png)
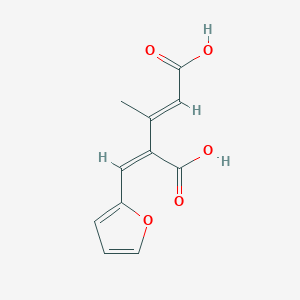
![2-Amino-4-[4-(dimethylamino)phenyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B392210.png)
![2-[5-(ETHOXYMETHYL)-4-IMINO-2-METHYL-1(4H)-PYRIMIDINYL]-1-(4-NITROPHENYL)-1-ETHANONE](/img/structure/B392212.png)
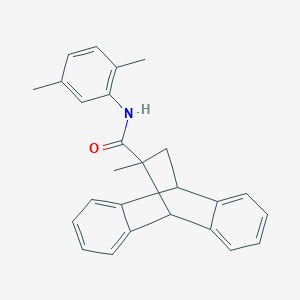
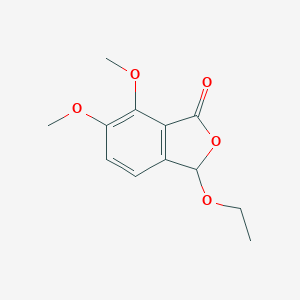
![2-AMINO-4-(THIOPHEN-3-YL)-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3-CARBONITRILE](/img/structure/B392215.png)
